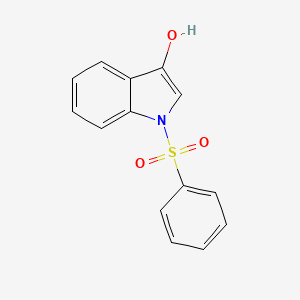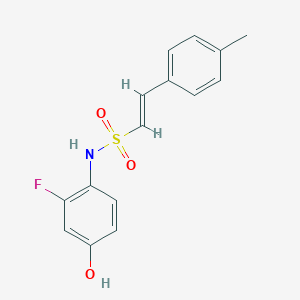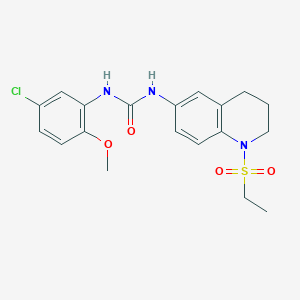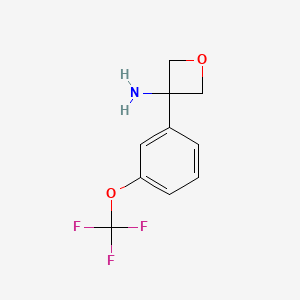![molecular formula C18H22N2O3S B2798807 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097883-00-4](/img/structure/B2798807.png)
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a fascinating chemical compound with potential applications in various fields. Its unique structure features a combination of functional groups that offer interesting chemical reactivity and biological activities, making it a subject of intense study in the realms of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione can be achieved through a multi-step synthetic route. One potential method involves the initial formation of the pyrrolidine-2,5-dione core, followed by the introduction of the azetidine moiety and subsequent addition of the 3-[4-(methylsulfanyl)phenyl]propanoyl group. Each step may require specific catalysts and solvents to optimize yields and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis method. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: Oxidizing agents can modify the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reducing agents can potentially reduce the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: The phenyl ring offers sites for electrophilic or nucleophilic substitution reactions, leading to derivatives with different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (bromine, chlorine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include sulfoxide or sulfone derivatives, reduced pyrrolidine rings, and substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione has several promising scientific research applications:
Chemistry: It serves as a model compound for studying chemical reactivity and mechanistic pathways.
Biology: It may act as a molecular probe to understand protein-ligand interactions.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It might be used in the synthesis of more complex molecules with potential commercial applications.
Mechanism of Action
The mechanism by which 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione exerts its effects likely involves interactions with specific molecular targets in biological systems. These could include enzymes, receptors, or other proteins, where the compound's structure allows it to bind and modulate activity. The pathways involved may include modulation of enzymatic activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-[(1-{3-[4-(Methylsulfonyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione: This compound features a sulfonyl group instead of a methylsulfanyl group, which may alter its chemical reactivity and biological activity.
1-[(1-{3-[4-(Methoxy)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione: The presence of a methoxy group can influence the electronic properties of the molecule and its interactions with biological targets.
Uniqueness
1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic regions, allowing it to engage in diverse chemical reactions and interact with a range of biological molecules.
This deep dive into this compound covers its synthesis, reactions, and various applications, showcasing its versatility and potential in scientific research.
Properties
IUPAC Name |
1-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-15-5-2-13(3-6-15)4-7-16(21)19-10-14(11-19)12-20-17(22)8-9-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREPARFWBODHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2798724.png)

![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)
![2-(3,5-dimethoxybenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)
![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)


![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)


